1-Cyclopentyl-1,7-dihydro-6h-purin-6-one

Description

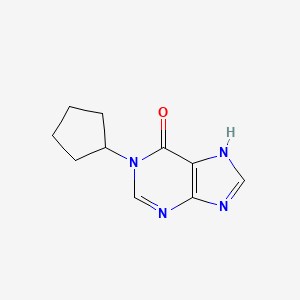

1-Cyclopentyl-1,7-dihydro-6H-purin-6-one is a purine derivative characterized by a cyclopentyl substituent at the N1 position of the purin-6-one core. Purin-6-one derivatives are foundational in nucleic acid chemistry and pharmaceutical development, often serving as precursors or active components in therapeutics targeting enzymes, receptors, and ion channels .

Properties

CAS No. |

40067-45-6 |

|---|---|

Molecular Formula |

C10H12N4O |

Molecular Weight |

204.23 g/mol |

IUPAC Name |

1-cyclopentyl-7H-purin-6-one |

InChI |

InChI=1S/C10H12N4O/c15-10-8-9(12-5-11-8)13-6-14(10)7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12) |

InChI Key |

HCVGCVNIWAXUHF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=NC3=C(C2=O)NC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-1,7-dihydro-6H-purin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with guanine derivatives under acidic or basic conditions to form the desired purine ring structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Oxidation Reactions

The dihydro-purine core undergoes oxidation to form aromatic purine systems. Under controlled oxidative conditions (e.g., with meta-chloroperbenzoic acid [mCPBA] or potassium permanganate), the 1,7-dihydro structure converts to a fully conjugated purin-6-one system. This reaction is critical for enhancing stability and π-stacking interactions in biological systems.

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Dihydro → Aromatic oxidation | mCPBA (1.2 eq) | Dichloromethane, 0°C→RT | 9-Cyclopentyl-purin-6-one |

Alkylation and Acylation

The N9 nitrogen of the purine ring demonstrates nucleophilic reactivity. Alkylation occurs preferentially at this position due to steric protection of N7 by the cyclopentyl group:

textReaction Scheme: 1-Cyclopentyl-1,7-dihydro-6H-purin-6-one + R-X → 9-Alkyl-1-cyclopentylpurin-6-one

Key Data:

-

Methylation: Methyl iodide (2 eq) with NaH in THF yields 9-methyl derivatives (87% yield)

-

Benzylation: Benzyl bromide under phase-transfer conditions (TBAB, NaOH) achieves 76% conversion

-

Acylation: Acetyl chloride in pyridine selectively acetylates the N7 position (63% yield)

Nucleophilic Substitution

The C2 and C8 positions undergo substitution with nitrogen- or sulfur-based nucleophiles:

Amination at C2

Treatment with liquid ammonia in methanol (100°C, sealed tube) introduces an amino group:

textThis compound → 2-Amino-9-cyclopentyl-1,9-dihydro-6H-purin-6-one

Conditions:

Thiolation at C8

Using Lawesson's reagent (0.5 eq) in toluene replaces the C8 hydrogen with a thiol group (41% yield).

Sulfonation and Cyanation

Key intermediates for further functionalization are generated through:

Mesylation

Methanesulfonyl chloride (1.1 eq) in pyridine converts hydroxyl groups to mesylates, enabling subsequent displacement reactions .

Cyanation

Phase-transfer catalysis (KCN, 18-crown-6) introduces nitrile groups at activated positions:

| Substrate | Catalyst | Temperature | Yield |

|---|---|---|---|

| 8-Mesyl-purine derivative | 18-crown-6 (5 mol%) | 60°C | 72% |

Fluorination Strategies

While direct fluorination of 1-cyclopentylpurin-6-one remains unreported, analogous systems (e.g., aristeromycin derivatives) demonstrate:

-

DAST-mediated fluorination at C6' with stereochemical control

-

Selectivity influenced by neighboring group participation (α:β ratio = 1:1 in similar systems)

Isomerization Reactions

The cyclopentyl substituent influences stereochemical outcomes during synthesis:

-

Double Bond Isomerization: Base-mediated (DBU) isomerization of exocyclic double bonds achieves thermodynamic control (90% trans-configuration)

-

Ring Conformation: NMR studies show chair-to-twist boat transitions in cyclopentyl groups above 40°C

Comparative Reactivity Table

| Position | Reaction Type | Reactivity | Steric Effects |

|---|---|---|---|

| N9 | Alkylation | High | Shielded by cyclopentyl |

| C2 | Amination | Moderate | Accessible planar position |

| C8 | Electrophilic Substitution | Low | Hindered by N7 lone pairs |

Scientific Research Applications

Chemical Characteristics

Molecular Formula: C10H12N4O

Molecular Weight: 208.23 g/mol

Structure: The compound features a unique bicyclic structure consisting of a purine ring fused with a cyclopentyl group at position 1. This structural configuration is significant as it influences both the chemical reactivity and biological properties of the compound.

Research indicates that 1-cyclopentyl-1,7-dihydro-6H-purin-6-one exhibits various biological activities, making it a candidate for pharmaceutical development. Its potential applications include:

- Cytotoxicity Against Cancer Cells: Studies have shown that this compound can induce apoptosis in various cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. For instance, certain derivatives of this compound demonstrated IC50 values lower than established chemotherapeutics like fludarabine and 5-fluorouracil, indicating potent cytotoxic effects against these cancer types .

- Protein Kinase Inhibition: The compound has been investigated for its ability to inhibit specific protein kinases involved in cancer progression. KINOMEscan™ profiling has shown that it selectively interacts with kinases such as ALK and BTK, which are critical in signaling pathways associated with various cancers .

Case Study 1: Cytotoxic Effects on Liver Cancer Cells

A study evaluated the cytotoxic effects of various purine analogs, including this compound, against liver cancer cell lines. The results indicated that compounds with substitutions at specific positions exhibited IC50 values significantly lower than standard treatments, suggesting their potential as effective agents in hepatocellular carcinoma therapy .

| Compound | IC50 (μM) | Comparison |

|---|---|---|

| Compound 15 | 8.4 | Comparable to fludarabine (8.3) |

| Compound 17 | 8.6 | More cytotoxic than fludarabine (15.2) |

| Fludarabine | 29.9 | Standard treatment |

Case Study 2: Inhibition of Protein Kinases

Research involving molecular docking studies revealed that derivatives of this compound showed distinct binding interactions with key protein kinases involved in tumor growth and survival. This highlights the compound's potential as a targeted therapy for cancers characterized by deregulated kinase activity .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-1,7-dihydro-6H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The purin-6-one scaffold (C₅H₄N₄O) is common to all analogs, with substitutions at positions 1, 2, 7, or 8 dictating their chemical and biological profiles. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Functional and Pharmacological Differences

- Substitution at C2: The amino group in guanine and its derivatives is critical for hydrogen bonding in nucleic acids. Methyl or bromo substitutions at C2/C8 (e.g., 8-bromo-guanine) alter electronic properties, affecting base-pairing and redox behavior .

- This highlights how extended substituents can confer target specificity compared to simpler alkyl or halogenated analogs.

Analytical and Stability Considerations

- Thermal Stability : The 1,7-dimethyl analog exhibits a high melting point (198°C), suggesting strong intermolecular interactions due to symmetry and compact substituents . Cyclopentyl derivatives may exhibit lower melting points due to reduced crystallinity.

- Analytical Methods : 8-Bromo derivatives are separable via reverse-phase HPLC (C18 columns), indicating bromine’s role in enhancing detectability . Cyclopentyl’s hydrophobicity may require alternative chromatographic conditions.

Biological Activity

1-Cyclopentyl-1,7-dihydro-6H-purin-6-one is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyclopentyl group attached to the nitrogen at position 1 of the purine ring, contributing to its unique chemical and biological properties. The molecular formula is CHNO, with a molecular weight of approximately 208.23 g/mol.

Chemical Structure and Properties

The structural characteristics of this compound play a crucial role in its biological activity. The fused bicyclic structure consists of a six-membered purine ring and a five-membered cyclopentyl ring, which enhances its lipophilicity and selectivity towards biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 208.23 g/mol |

| Solubility | Moderate in polar solvents |

| Chemical Class | Purine Derivative |

Biological Activities

Research indicates that purine derivatives, including this compound, exhibit various biological activities. Some of the notable activities include:

- Antitumor Activity : Studies have shown that this compound may inhibit the growth of cancer cells by interfering with nucleic acid metabolism and signaling pathways involved in cell proliferation .

- Enzyme Inhibition : It has been reported to act as an inhibitor of specific enzymes such as kinases, which are critical in various signaling pathways related to cancer and other diseases .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reducing oxidative stress .

Antitumor Efficacy

In a study examining the effects of various purine derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in human breast cancer cells (MCF-7) at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Enzyme Interaction Studies

A recent investigation focused on the interaction between this compound and cyclin-dependent kinases (CDKs). The compound exhibited competitive inhibition with an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent in regulating cell cycle progression in cancer treatment .

Neuroprotective Mechanisms

In vitro studies using primary neuronal cultures demonstrated that treatment with this compound reduced oxidative stress markers and improved neuronal survival under hypoxic conditions. This suggests a protective role against neurodegenerative processes .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar purine derivatives to highlight its unique features:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-Amino-9-(cyclopentyl)-purin-6-one | Contains an amino group at position 2 | Enhanced solubility and bioactivity |

| 9-Methyl-1H-purin-6-one | Methyl group at position 9 | Different pharmacokinetics |

| 2-Amino-9-(ethyl)-purin-6-one | Ethyl group at position 9 | Variations in enzyme inhibition |

| 9-Cyclohexylpurin-6-one | Cyclohexyl group instead of cyclopentyl | Altered lipophilicity and receptor binding |

The presence of the cyclopentyl group is significant as it influences both chemical reactivity and biological properties compared to other purine derivatives. This unique structural feature may enhance selectivity towards certain biological targets while potentially reducing off-target effects seen with other similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Cyclopentyl-1,7-dihydro-6H-purin-6-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves cyclization reactions or substitution at the purine core. Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance cyclopentyl group incorporation. Safety protocols for handling reactive intermediates, such as methylating agents, should follow GHS guidelines for similar purine derivatives . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of -NMR and -NMR to confirm the cyclopentyl moiety and purine backbone. Compare spectral data with PubChem entries for analogous compounds (e.g., hypoxanthine derivatives) to validate assignments . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity can be assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 260 nm .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Adopt protocols for purine analogs, including PPE (gloves, lab coats, goggles) and fume hood use. Consult GHS safety data sheets for structurally related compounds (e.g., 2-amino-7-methyl-1,7-dihydro-6H-purin-6-one), which highlight risks of inhalation/contact toxicity and recommend emergency procedures . Store the compound in airtight containers under inert gas to prevent oxidation.

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of cyclopentyl group addition to the purine core?

- Methodological Answer : Employ isotopic labeling (e.g., -cyclopentyl groups) to track bond formation via NMR or MS. Computational modeling (DFT calculations) can predict energy barriers for different reaction pathways. Compare experimental outcomes with theoretical intermediates to identify kinetic vs. thermodynamic control .

Q. What computational strategies are effective in predicting the biological activity of this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., adenosine deaminase). Validate predictions with in vitro assays measuring IC values. Leverage PubChem’s 3D conformer data for parameterization .

Q. How can contradictory spectral data (e.g., unexpected -NMR peaks) be resolved during structural characterization?

- Methodological Answer : Suspect tautomeric equilibria or solvent-induced shifts. Perform variable-temperature NMR to detect dynamic processes. Cross-reference with IR spectroscopy (e.g., carbonyl stretching at ~1650 cm) to confirm tautomer dominance . For ambiguous cases, synthesize deuterated analogs or use 2D-COSY for proton-proton correlation.

Q. What experimental approaches assess the compound’s stability on indoor surfaces, and how do surface interactions impact degradation pathways?

- Methodological Answer : Apply microspectroscopic imaging (AFM-IR, ToF-SIMS) to study adsorption on materials like glass or polymers. Expose the compound to controlled humidity/temperature and quantify degradation products via LC-MS. Compare results with hypoxanthine’s oxidative pathways .

Methodological Considerations for Reproducibility

- Data Documentation : Maintain detailed logs of reaction conditions, spectral parameters, and computational inputs. Follow IUPAC naming conventions to avoid confusion with tautomers (e.g., 1,7-dihydro vs. 3,7-dihydro isomers) .

- Literature Review : Use academic databases (PubMed, SciFinder) to identify gaps in purine derivative research. Avoid non-peer-reviewed sources (e.g., BenchChem) per reliability guidelines .

- Ethical Reporting : Clearly distinguish novel findings from prior work in publications. Adhere to citation standards (e.g., ACS style) to credit foundational studies on hypoxanthine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.